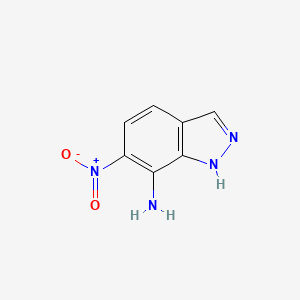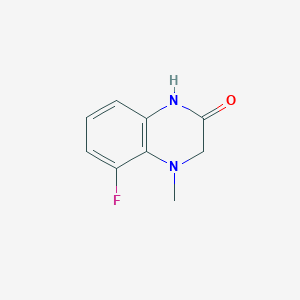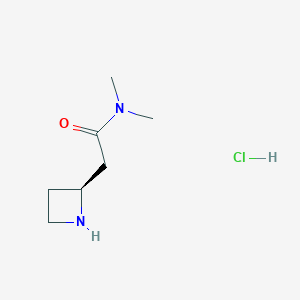
N,4-Dihydroxy-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Dihydroxy-3-methoxybenzamide is a benzamide derivative with significant potential in various fields of scientific research. Benzamides are a class of compounds known for their diverse biological activities and applications in medicine, industry, and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,4-Dihydroxy-3-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves using diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green, rapid, and high-yielding process . This method is advantageous due to its eco-friendly nature and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures. more recent methods employ catalytic processes, such as copper-based metal-organic frameworks, to promote oxidative couplings, resulting in high yields and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N,4-Dihydroxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,4-Dihydroxy-3-methoxybenzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,4-Dihydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl 4-methoxybenzamide: Known for its use as an insect repellent.
N,N-Diethyl-3-methylbenzamide: Commonly used in the synthesis of bioactive compounds.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
N,4-Dihydroxy-3-methoxybenzamide stands out due to its dual hydroxyl and methoxy functional groups, which enhance its reactivity and biological activity. This unique structure allows it to participate in a broader range of chemical reactions and exhibit more potent biological effects compared to its analogs .
Propriétés
Numéro CAS |
144216-37-5 |
|---|---|
Formule moléculaire |
C8H9NO4 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
N,4-dihydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C8H9NO4/c1-13-7-4-5(8(11)9-12)2-3-6(7)10/h2-4,10,12H,1H3,(H,9,11) |
Clé InChI |
XLINSLFJJZQYSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyrido[2,1-a]isoquinoline](/img/structure/B11912102.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)




![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)



![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)


